molecular formula C13H15N3O B12642538 2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-88-2

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol

Katalognummer: B12642538
CAS-Nummer: 920511-88-2
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: NDSMCIHIRKOOOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol can be achieved through a multi-step process involving the reaction of 2-amino-5-methylpyridine with formaldehyde and phenol under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-5-methylphenol
  • 5-Methyl-2-pyridylamine

Uniqueness

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific structure, which combines both amino and phenol functional groups with a pyridine ring

Eigenschaften

CAS-Nummer

920511-88-2

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

2-amino-5-[[(5-methylpyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C13H15N3O/c1-9-2-5-13(15-7-9)16-8-10-3-4-11(14)12(17)6-10/h2-7,17H,8,14H2,1H3,(H,15,16)

InChI-Schlüssel

NDSMCIHIRKOOOX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)NCC2=CC(=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.